molecular formula C9H17Cl B15256002 3-(Chloromethyl)-3-methylhept-1-ene

3-(Chloromethyl)-3-methylhept-1-ene

Cat. No.: B15256002
M. Wt: 160.68 g/mol
InChI Key: VDFCDTMJGYIINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-3-methylhept-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methylhept-1-ene typically involves the chloromethylation of 3-methylhept-1-ene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-methylhept-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Chloromethyl)-3-methylhept-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methylhept-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-3-methylhept-1-ene is unique due to its aliphatic structure combined with the reactive chloromethyl group, making it versatile for various chemical transformations and applications .

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

3-(chloromethyl)-3-methylhept-1-ene

InChI

InChI=1S/C9H17Cl/c1-4-6-7-9(3,5-2)8-10/h5H,2,4,6-8H2,1,3H3

InChI Key

VDFCDTMJGYIINA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CCl)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.